1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1H-pyrazole-4-carboxylic acid derivatives, including those similar to 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, often involves multistep reactions starting from readily available substrates like ethyl cyanoacetate and triethyl orthoformate. These processes include Claisen condensation, cyclization, deamination, and hydrolysis reactions, leading to significant improvements in yield (Dong, 2011). Another common approach for the synthesis of pyrazole derivatives is the cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by subsequent functionalization steps to introduce different substituents onto the pyrazole ring (Machado et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives has been elucidated through various spectroscopic methods, including NMR, IR, and mass spectrometry, and confirmed by single-crystal X-ray diffraction studies. These analyses reveal the presence of characteristic functional groups and the overall arrangement of atoms within the molecule, highlighting the structural diversity achievable through different synthetic approaches (Minga, 2005).
Chemical Reactions and Properties
Pyrazole derivatives undergo a wide range of chemical reactions, reflecting their rich chemical properties. These include cyclocondensation reactions for ring formation, functionalization reactions to introduce various substituents, and reactions exploiting the nucleophilic nature of the nitrogen atoms within the pyrazole ring. Such reactivity patterns are essential for the development of pyrazole-based compounds with desired biological or physical properties (Arbačiauskienė et al., 2011).
Physical Properties Analysis
The physical properties of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives, such as solubility, melting point, and crystalline structure, can be influenced by the nature of the substituents and the overall molecular architecture. These properties are crucial for determining the compound's suitability for specific applications, including its behavior in organic reactions and potential use in material science (Naveen et al., 2021).
Chemical Properties Analysis
The chemical properties of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives, such as acidity, reactivity towards various reagents, and stability under different conditions, are central to their utility in synthesis and their biological activity. Studies on these compounds often focus on their ability to participate in hydrogen bonding, π-π interactions, and their reactivity in nucleophilic and electrophilic substitution reactions, which are pivotal for the construction of complex molecules (Viveka et al., 2016).
Scientific Research Applications
Pyrazole Derivatives
Pyrazole derivatives have a wide range of applications in various scientific fields . Here are some of them:
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Medicinal Chemistry and Drug Discovery
- Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals . They have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The synthesis methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
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Coordination Chemistry
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Organometallic Chemistry
Safety And Hazards
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the search results, pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it can be inferred that research into the properties and applications of 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid and similar compounds will continue to be a significant area of focus in the future.
properties
IUPAC Name |
1-ethyl-5-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-5(2)6(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGPNVREQFYRCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360088 | |
Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
887408-72-2 | |
Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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